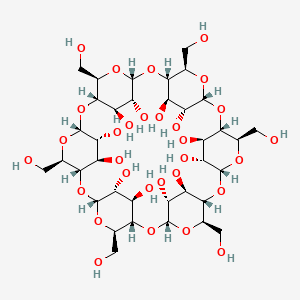Pharmacopeia & Metrological Institutes Standards
CAS No.:10016-20-3
Molecular Formula:C36H60O30
Molecular Weight:972.8 g/mol
Availability:
In Stock
CAS No.:81403-68-1
Molecular Formula:C19H28ClN5O4
Molecular Weight:425.9 g/mol
Availability:
In Stock
CAS No.:19774-82-4
Molecular Formula:C25H30ClI2NO3
Molecular Weight:681.8 g/mol
Availability:
In Stock
CAS No.:50-81-7
Molecular Formula:C6H8O6
Molecular Weight:176.12 g/mol
Availability:
In Stock
CAS No.:5262-10-2
Molecular Formula:C13H14N2O4
Molecular Weight:262.26 g/mol
Availability:
In Stock
CAS No.:77-92-9
Molecular Formula:C6H8O7
C6H8O7
CH2COOH-C(OH)COOH-CH2COOH
C6H8O7
CH2COOH-C(OH)COOH-CH2COOH
Molecular Weight:192.12 g/mol
Availability:
In Stock





